N-(cyclopropylmethyl)-2,3,4-trifluoroaniline
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Overview
Description
N-(cyclopropylmethyl)-2,3,4-trifluoroaniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of a 2,3,4-trifluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced techniques such as microwave-assisted synthesis or electrochemical methods to achieve higher reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2,3,4-trifluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: The trifluoroaniline moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-2,3,4-trifluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2,3,4-trifluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-2,3,4-trifluoroaniline: shares structural similarities with other trifluoroaniline derivatives and cyclopropyl-containing compounds.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Another compound with a cyclopropyl group, used in medicinal chemistry.
Uniqueness
- The combination of a trifluoroaniline moiety with a cyclopropylmethyl group imparts unique chemical and physical properties to this compound, making it distinct from other similar compounds.
- Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3,4-trifluoroaniline |
InChI |
InChI=1S/C10H10F3N/c11-7-3-4-8(10(13)9(7)12)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 |
InChI Key |
IKABFIJFSKCKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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